molecular formula C28H20FNO6 B11158750 (2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11158750
M. Wt: 485.5 g/mol
InChI Key: NCWFQQVPYDRYAY-SANMLTNESA-N
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Description

2-{2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-{2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid involves multiple steps. The synthetic route typically starts with the preparation of the furochromen core, followed by the introduction of the fluorophenyl and acetamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the furochromen core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts.

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid include other furochromen derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 2-{2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamido}-2-phenylacetic acid lies in its combination of the furochromen core with the fluorophenyl and acetamido groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H20FNO6

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C28H20FNO6/c1-15-19-11-21-22(16-7-9-18(29)10-8-16)14-35-23(21)13-24(19)36-28(34)20(15)12-25(31)30-26(27(32)33)17-5-3-2-4-6-17/h2-11,13-14,26H,12H2,1H3,(H,30,31)(H,32,33)/t26-/m0/s1

InChI Key

NCWFQQVPYDRYAY-SANMLTNESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@@H](C5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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